molecular formula C10H17Cl2N3OS B2958977 N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride CAS No. 2305255-63-2

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No.: B2958977
CAS No.: 2305255-63-2
M. Wt: 298.23
InChI Key: VLQWYRLAAZHICH-UHFFFAOYSA-N
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Description

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole-2-carboxylic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thiazolines or thiazolidines.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolines or thiazolidines.

  • Substitution: Substituted piperidines.

Scientific Research Applications

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may interact with biological membranes, influencing cellular processes. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound's binding affinity.

Comparison with Similar Compounds

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to its combination of functional groups and structural features. Similar compounds include:

  • N-(4-Methylthiazol-2-yl)acetamide: This compound lacks the piperidine ring and has an acetamide group instead.

  • N-(4-Methylthiazol-2-yl)-1H-imidazole-1-carboxamide: This compound has an imidazole ring instead of piperidine.

  • N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds have an acetyl group and an arylamide group, differing in their substitution patterns.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWYRLAAZHICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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